Technical Monograph: 4-Formyl-3-methylthiophene-2-carboxylic acid
Technical Monograph: 4-Formyl-3-methylthiophene-2-carboxylic acid
This is an in-depth technical guide for 4-Formyl-3-methylthiophene-2-carboxylic acid , designed for researchers and drug development professionals.
A Privileged Scaffold for Heterocyclic Drug Discovery
Executive Summary
4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3) is a highly functionalized thiophene intermediate characterized by three distinct reactive sites: a carboxylic acid at C2, a methyl group at C3, and a formyl (aldehyde) group at C4.[1][2][3][4][5][6][7] This specific substitution pattern makes it a critical building block ("privileged scaffold") in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines and thieno[3,2-c]pyridines , which are prevalent pharmacophores in kinase inhibitors and Angiotensin II receptor antagonists.
Identity & Physicochemical Profile[8]
The precise identification of this isomer is crucial, as the 5-formyl isomer is thermodynamically favored in direct electrophilic aromatic substitution.
| Property | Data |
| Chemical Name | 4-Formyl-3-methylthiophene-2-carboxylic acid |
| CAS Number | 1369095-53-3 |
| Molecular Formula | C₇H₆O₃S |
| Molecular Weight | 170.19 g/mol |
| SMILES | CC1=C(C=C(S1)C=O)C(=O)O |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 180–185 °C (estimated based on structural analogs) |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| pKa (Acid) | ~3.5 (Predicted, C2-COOH) |
| Reactive Motifs | C2-COOH (Nucleophilic attack/Coupling), C4-CHO (Condensation/Reductive Amination) |
Regioselective Synthesis Protocol
Direct formylation (Vilsmeier-Haack) of 3-methylthiophene-2-carboxylic acid typically yields the 5-formyl isomer due to the high electron density at the
Mechanism-Based Synthetic Pathway
The following protocol utilizes the varying acidity and reactivity of the thiophene ring positions to install substituents with high precision.
Step 1: Bromination
-
Precursor: 3-Methylthiophene.[1]
-
Reagent:
(2.2 eq) or NBS. -
Product: 2,4-Dibromo-3-methylthiophene.
-
Logic: Electrophilic bromination occurs first at C2 (
) and then at C4 ( , directed by the C3-methyl ortho-effect and thiophene electronics).
Step 2: C2-Selective Lithiation & Carboxylation
-
Reagent:
-Butyllithium (1.0 eq), , followed by . -
Product: 4-Bromo-3-methylthiophene-2-carboxylic acid.
-
Logic: The C2-Br is at the
-position, making it significantly more susceptible to Lithium-Halogen exchange than the C4-Br ( -position). This kinetic control allows selective functionalization of C2.
Step 3: Protection (Optional but Recommended)
-
Reagent:
or . -
Product: Methyl 4-bromo-3-methylthiophene-2-carboxylate.
-
Logic: Protecting the acid prevents quenching of the organolithium reagent in the next step.
Step 4: C4-Formylation via Halogen-Metal Exchange
-
Reagent:
-Butyllithium (1.1 eq), , followed by DMF (Dimethylformamide). -
Product: Methyl 4-formyl-3-methylthiophene-2-carboxylate.[7][8][9]
-
Logic: With C2 blocked and C5 unsubstituted (but less acidic than the C-Br bond is reactive), the C4-Br undergoes rapid Lithium-Halogen exchange. Quenching with DMF installs the aldehyde.
Step 5: Hydrolysis
-
Reagent:
(aq) / THF. -
Product: 4-Formyl-3-methylthiophene-2-carboxylic acid .[1][2][3][4][5][6][7][8][9][10]
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway utilizing sequential lithium-halogen exchange to ensure 4-position formylation.
Pharmaceutical Applications & Drug Design
The 4-formyl-3-methylthiophene-2-carboxylic acid scaffold is a versatile precursor for constructing fused bicyclic systems. The proximity of the C3-Methyl, C4-Formyl, and C2-Carboxyl groups allows for "molecular knitting"—cyclization reactions that form biologically active cores.
A. Thieno[2,3-d]pyrimidine Synthesis
Reaction with amidines or guanidines facilitates the formation of thieno[2,3-d]pyrimidines.
-
Mechanism: Condensation of the amine with the C4-aldehyde followed by cyclization with the C2-ester/acid.
-
Target Class: Tyrosine Kinase Inhibitors (e.g., EGFR, VEGFR inhibitors). The thiophene ring mimics the imidazole of purines (adenine), allowing ATP-competitive binding.
B. Thieno[3,2-c]pyridine Synthesis
-
Mechanism: Condensation with active methylene compounds (e.g., malononitrile) followed by intramolecular cyclization.
-
Target Class: Anti-platelet agents (P2Y12 antagonists) and anti-inflammatory agents.
C. Angiotensin II Receptor Antagonists (Sartans)
While many sartans (e.g., Eprosartan) utilize a specific thiophene geometry, this scaffold provides a handle (C4-CHO) to attach the biphenyl-tetrazole moiety via reductive amination or Knoevenagel condensation, while the C2-COOH serves as the acidic pharmacophore required for receptor binding.
Drug Discovery Pipeline Diagram
Caption: Divergent synthesis utility of the scaffold in generating three major classes of pharmaceutical agents.
Safety & Handling (MSDS Highlights)
As a thiophene derivative and an aldehyde-acid, standard laboratory safety protocols apply.
-
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).
-
Reactivity: The aldehyde is susceptible to oxidation (to dicarboxylic acid) in air; store under inert gas (Nitrogen/Argon) at 2-8°C.
-
Handling: Use chemical resistant gloves (Nitrile). Avoid contact with strong oxidizers and strong bases.
References
-
BLD Pharm. (2025).[6][8][9] Product Analysis: 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3).[1][2][3][4][5][6][8][9][10] Retrieved from
- Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes.
-
PubChem. (2025). Compound Summary: Methyl 3-amino-4-methylthiophene-2-carboxylate. (Structural analog comparison). Retrieved from
-
ChemicalBook. (2025).[11] CAS Database List: 1369095-53-3.[2][3][4][5][6][7][10] Retrieved from
Sources
- 1. 23806-24-8|3-Methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1849183-09-0|5-Ethynyl-4-methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 135080-15-8|4-(Methoxycarbonyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 135080-15-8|4-(Methoxycarbonyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 40808-24-0|4,5-Dimethylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 1918-78-1|2-Methylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 115777-72-5|2-(Methoxycarbonyl)thiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 1400661-52-0|Methyl 5-formyl-3-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 9. 1400661-52-0|Methyl 5-formyl-3-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 10. 23806-24-8|3-Methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. chemsynthesis.com [chemsynthesis.com]
